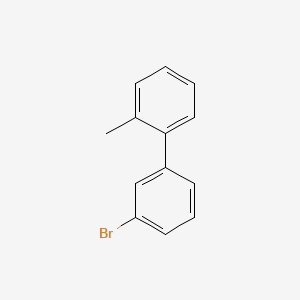
3'-Bromo-2-methyl-1,1'-biphenyl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3’-Bromo-2-methyl-1,1’-biphenyl is an organic compound belonging to the biphenyl family It consists of two benzene rings connected by a single bond, with a bromine atom attached to the third carbon of one benzene ring and a methyl group attached to the second carbon of the other benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3’-Bromo-2-methyl-1,1’-biphenyl can be achieved through several methods, including the Suzuki–Miyaura cross-coupling reaction. This method involves the reaction of 3-bromo-2-methylbenzoic acid with phenylboronic acid in the presence of a palladium catalyst and a base such as potassium carbonate. The reaction is typically carried out in a solvent like ethanol or toluene at elevated temperatures .
Industrial Production Methods: Industrial production of 3’-Bromo-2-methyl-1,1’-biphenyl often involves large-scale Suzuki–Miyaura coupling reactions. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, pressure, and catalyst concentration .
Analyse Des Réactions Chimiques
Types of Reactions: 3’-Bromo-2-methyl-1,1’-biphenyl undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Coupling Reactions: It can participate in cross-coupling reactions such as Suzuki–Miyaura coupling to form more complex biphenyl derivatives.
Common Reagents and Conditions:
Palladium Catalysts: Used in coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide.
Solvents: Ethanol, toluene, or dioxane
Major Products:
Substituted Biphenyls: Formed through substitution reactions.
Complex Biphenyl Derivatives: Formed through coupling reactions.
Applications De Recherche Scientifique
3’-Bromo-2-methyl-1,1’-biphenyl has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of materials such as organic light-emitting diodes (OLEDs) and liquid crystals
Mécanisme D'action
The mechanism of action of 3’-Bromo-2-methyl-1,1’-biphenyl involves its interaction with various molecular targets. The bromine atom can act as a leaving group in substitution reactions, facilitating the formation of new chemical bonds. The compound’s biphenyl structure allows it to interact with aromatic systems and participate in π-π stacking interactions .
Comparaison Avec Des Composés Similaires
- 2-Bromo-2’,6-dichloro-6’-methyl-1,1’-biphenyl
- 2-Methyl-1,1’-biphenyl
- 2-Bromo-3’,5’-dimethyl-1,1’-biphenyl
Uniqueness: 3’-Bromo-2-methyl-1,1’-biphenyl is unique due to the specific positioning of the bromine and methyl groups, which influence its reactivity and interactions. This structural arrangement makes it a valuable compound for various synthetic and research applications.
Propriétés
Formule moléculaire |
C13H11Br |
|---|---|
Poids moléculaire |
247.13 g/mol |
Nom IUPAC |
1-bromo-3-(2-methylphenyl)benzene |
InChI |
InChI=1S/C13H11Br/c1-10-5-2-3-8-13(10)11-6-4-7-12(14)9-11/h2-9H,1H3 |
Clé InChI |
HJBHIOWSBMIZRA-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=CC=C1C2=CC(=CC=C2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



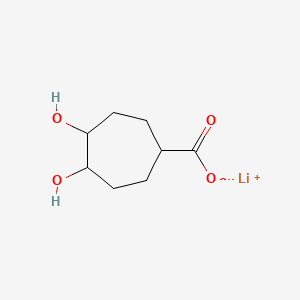
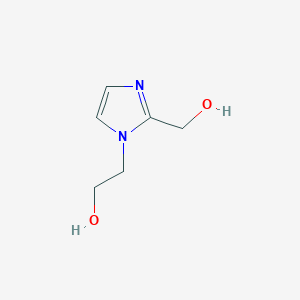
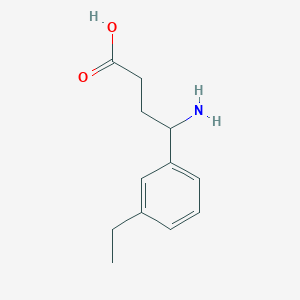



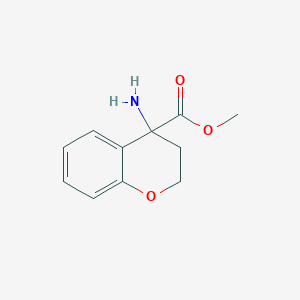
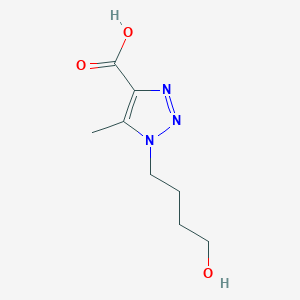
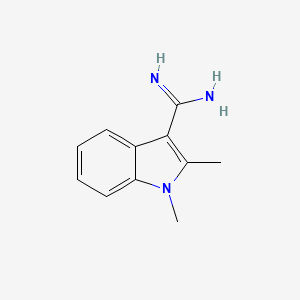
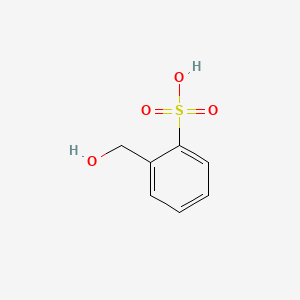

![1-[(9H-fluoren-9-ylmethoxy)carbonyl]-2,5-dimethylpiperidine-4-carboxylic acid](/img/structure/B13569170.png)
![2-Aminospiro[3.5]nonane-7-carboxylic acid](/img/structure/B13569177.png)
